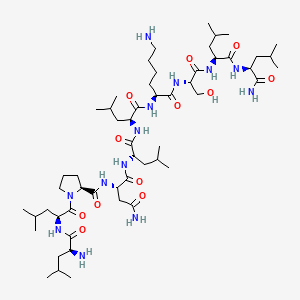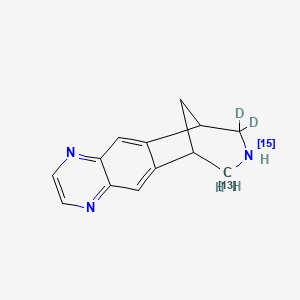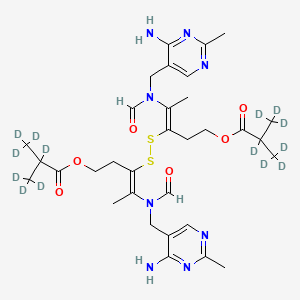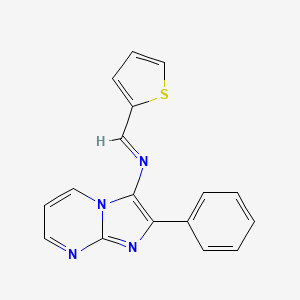
Vegfr-2-IN-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-38 is a compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This process is vital in various physiological and pathological conditions, including cancer, where it supports tumor growth and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-38 involves several steps. One common method includes the use of computer-aided design and cheminformatics approaches to identify target sites and active compounds. The synthesis typically involves the preparation of a main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80, and finally, deionized water .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The use of high-throughput screening and affinity chromatography is common to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-38 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory effects on VEGFR-2. These derivatives are often tested for their efficacy in inhibiting angiogenesis and tumor growth .
Applications De Recherche Scientifique
Vegfr-2-IN-38 has a wide range of scientific research applications:
Mécanisme D'action
Vegfr-2-IN-38 exerts its effects by binding to the VEGFR-2 receptor, preventing its dimerization and subsequent autophosphorylation. This inhibition blocks the downstream signaling pathways involved in angiogenesis, including the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways . By inhibiting these pathways, this compound effectively reduces endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Sunitinib: Another multi-kinase inhibitor with similar targets.
Axitinib: A potent and selective inhibitor of VEGFR-2.
Uniqueness
Vegfr-2-IN-38 is unique in its high specificity for VEGFR-2, which reduces off-target effects and potential toxicity compared to other multi-kinase inhibitors. Its design and synthesis are optimized for maximum efficacy in inhibiting VEGFR-2, making it a promising candidate for anti-angiogenic therapy .
Propriétés
Formule moléculaire |
C17H12N4S |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(E)-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C17H12N4S/c1-2-6-13(7-3-1)15-16(19-12-14-8-4-11-22-14)21-10-5-9-18-17(21)20-15/h1-12H/b19-12+ |
Clé InChI |
LKJXUAVJNGPKQN-XDHOZWIPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)/N=C/C4=CC=CS4 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N=CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




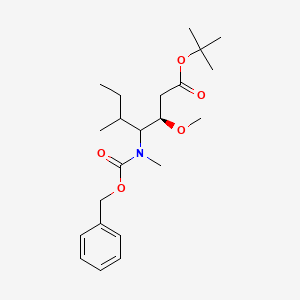

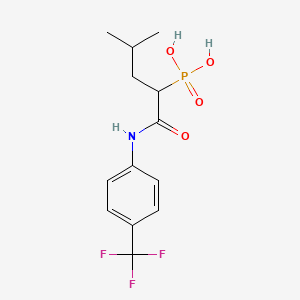
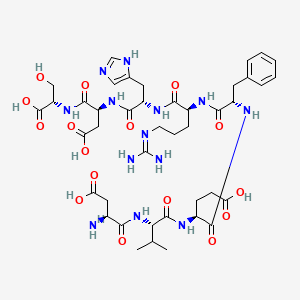
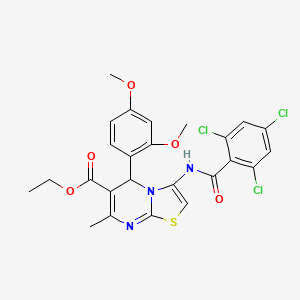
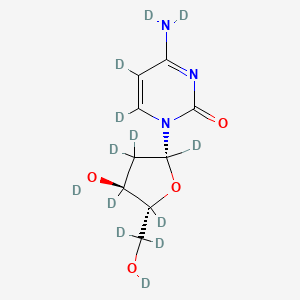
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
